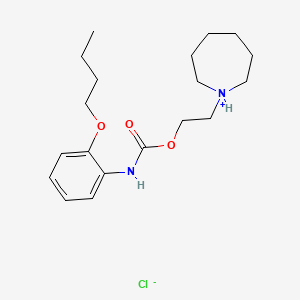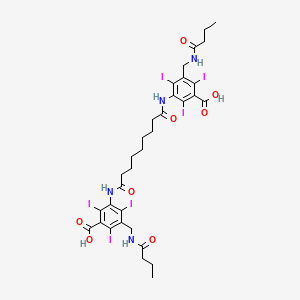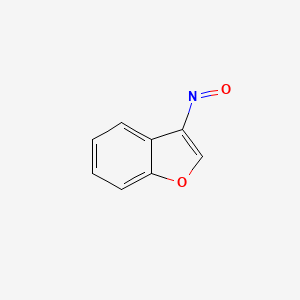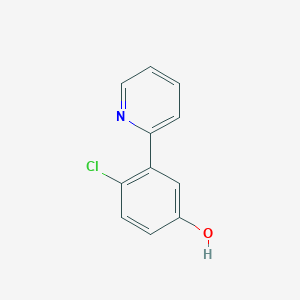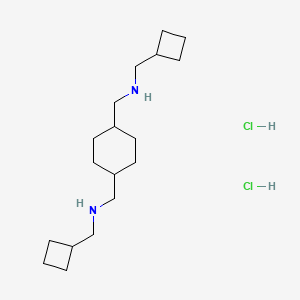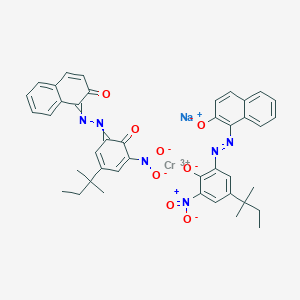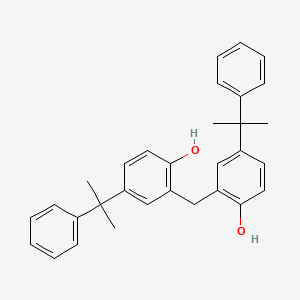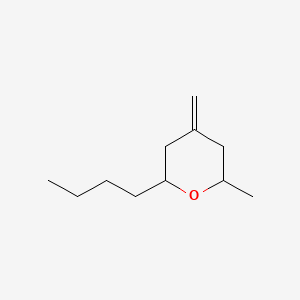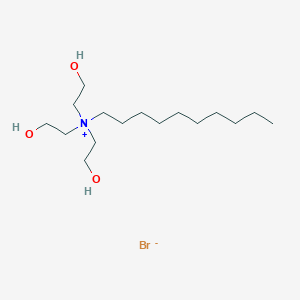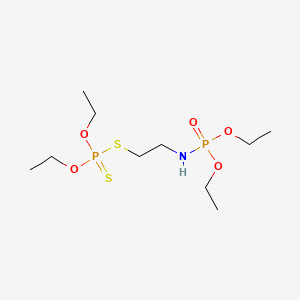
2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine involves multiple steps, typically starting with the reaction of diethyl phosphorochloridothioate with an appropriate amine. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphinothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or phosphine derivatives .
Scientific Research Applications
2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with acetylcholinesterase, affecting nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
- 2-Diethoxyphosphinothioylsulfanyl-N,N-dipropyl-acetamide
- 2-Diethoxyphosphinothioylsulfanyl-N-methyl-propanamide
- 2-Diethoxyphosphinothioylsulfanyl-N,N-diethyl-acetamide
Uniqueness
2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.
Properties
CAS No. |
23497-21-4 |
|---|---|
Molecular Formula |
C10H25NO5P2S2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C10H25NO5P2S2/c1-5-13-17(12,14-6-2)11-9-10-20-18(19,15-7-3)16-8-4/h5-10H2,1-4H3,(H,11,12) |
InChI Key |
WWFNFWZMQWQLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCCSP(=S)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


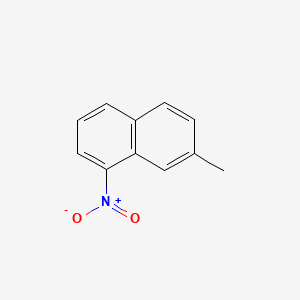
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
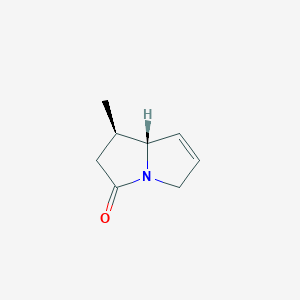
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
